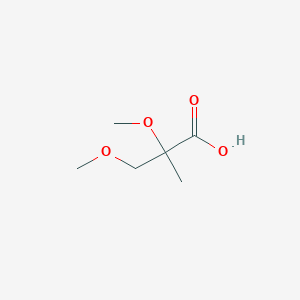
2,3-Dimethoxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of two methoxy groups and a methyl group attached to a propanoic acid backbone
Méthodes De Préparation
The synthesis of 2,3-dimethoxy-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2,3-dimethoxy-2-methylpropanol with a suitable carboxylic acid derivative under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of raw materials and reaction parameters is crucial to ensure cost-effectiveness and sustainability in large-scale production.
Analyse Des Réactions Chimiques
2,3-Dimethoxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Reagents such as sodium hydride and alkyl halides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2,3-Dimethoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions. Its derivatives may act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine: Research into the medicinal properties of this compound and its derivatives is ongoing
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Mécanisme D'action
The mechanism by which 2,3-dimethoxy-2-methylpropanoic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity for its molecular targets.
In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates and transition states. This makes this compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-2-methylpropanoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxypropanoic acid: Lacks the methyl group, resulting in different reactivity and applications.
2-Methoxy-2-methylpropanoic acid:
2,3-Dimethoxybutanoic acid: Has an additional carbon in the backbone, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Propriétés
IUPAC Name |
2,3-dimethoxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYULRAQUUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














